molecular formula C6H8O3 B13419519 2-Acetoxycrotonaldehyde

2-Acetoxycrotonaldehyde

Cat. No.: B13419519
M. Wt: 128.13 g/mol
InChI Key: WJDDIGRHHXHPBE-UTCJRWHESA-N
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Description

2-Acetoxycrotonaldehyde is an organic compound with the molecular formula C6H8O3 It is a derivative of crotonaldehyde, featuring an acetoxy group (-OCOCH3) attached to the second carbon of the crotonaldehyde backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetoxycrotonaldehyde can be synthesized through the acetylation of crotonaldehyde. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction proceeds as follows: [ \text{CH}_3\text{CH=CHCHO} + \text{(CH}_3\text{CO)}_2\text{O} \rightarrow \text{CH}_3\text{CH=CHCH(OCOCH}_3\text{)} + \text{CH}_3\text{COOH} ]

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Acetoxycrotonaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-acetoxycrotonic acid.

    Reduction: Reduction of the carbonyl group can yield 2-acetoxycrotyl alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3).

Major Products:

    Oxidation: 2-Acetoxycrotonic acid.

    Reduction: 2-Acetoxycrotyl alcohol.

    Substitution: Various substituted crotonaldehyde derivatives.

Scientific Research Applications

2-Acetoxycrotonaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial products.

Mechanism of Action

The mechanism of action of 2-acetoxycrotonaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting metabolic pathways.

Comparison with Similar Compounds

    Crotonaldehyde (CH3CH=CHCHO): The parent compound, lacking the acetoxy group.

    2-Butenal (CH3CH=CHCHO): An unsaturated aldehyde similar to crotonaldehyde.

    Acrolein (CH2=CHCHO): A simpler unsaturated aldehyde with similar reactivity.

Uniqueness: 2-Acetoxycrotonaldehyde is unique due to the presence of the acetoxy group, which imparts distinct chemical properties and reactivity. This functional group enhances its utility in various synthetic applications and provides additional sites for chemical modification.

Properties

Molecular Formula

C6H8O3

Molecular Weight

128.13 g/mol

IUPAC Name

[(Z)-1-oxobut-2-en-2-yl] acetate

InChI

InChI=1S/C6H8O3/c1-3-6(4-7)9-5(2)8/h3-4H,1-2H3/b6-3-

InChI Key

WJDDIGRHHXHPBE-UTCJRWHESA-N

Isomeric SMILES

C/C=C(/C=O)\OC(=O)C

Canonical SMILES

CC=C(C=O)OC(=O)C

Origin of Product

United States

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